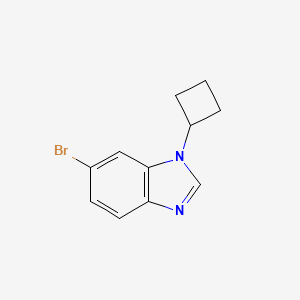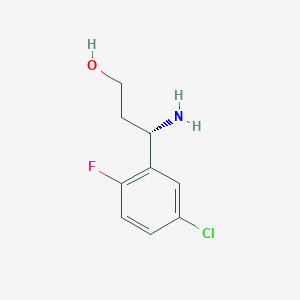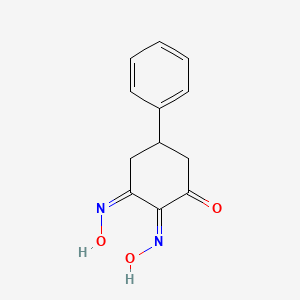
(2E,3Z)-2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexanone ring with hydroxyimino groups at the 2 and 3 positions and a phenyl group at the 5 position. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one typically involves the reaction of 2,3-diaminopyridine with cyanogen-di-N-oxide. This reaction is carried out in a solvent such as dichloromethane at low temperatures to ensure the formation of the desired product . The reaction mixture is then filtered, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include phenyliodosohexafluoroacetate (PIFA) and lead(IV) tetraacetate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one involves its interaction with various molecular targets. The hydroxyimino groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can undergo redox reactions, affecting cellular processes. The phenyl group can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-bis(hydroxyimino)-1,2,3,4-tetrahydro-pyrido[2,3-b]pyrazine
- Dibenzo[e,k]-2,3-bis(hydroxyimino)-1,4-diaza-7,10-dithia-2,3,8,9-tetrahydrocyclododecine
Uniqueness
2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one is unique due to its specific substitution pattern on the cyclohexanone ring. The presence of both hydroxyimino groups and a phenyl group provides a distinct reactivity profile, allowing it to participate in a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(2E,3Z)-2,3-bis(hydroxyimino)-5-phenylcyclohexan-1-one |
InChI |
InChI=1S/C12H12N2O3/c15-11-7-9(8-4-2-1-3-5-8)6-10(13-16)12(11)14-17/h1-5,9,16-17H,6-7H2/b13-10-,14-12+ |
Clave InChI |
UFWIQFLJKIESDI-HOUCWWNKSA-N |
SMILES isomérico |
C\1C(CC(=O)/C(=N/O)/C1=N\O)C2=CC=CC=C2 |
SMILES canónico |
C1C(CC(=O)C(=NO)C1=NO)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine](/img/structure/B13060989.png)
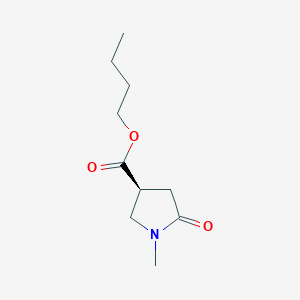
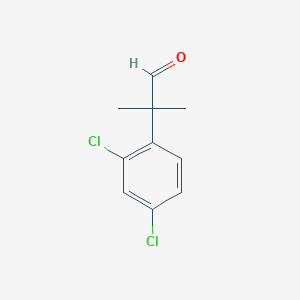
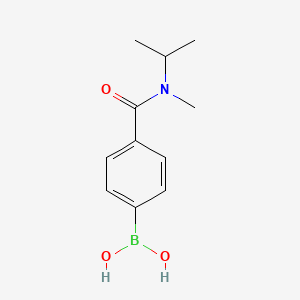
![2-[(1R)-1-Hydroxyethyl]benzonitrile](/img/structure/B13061014.png)
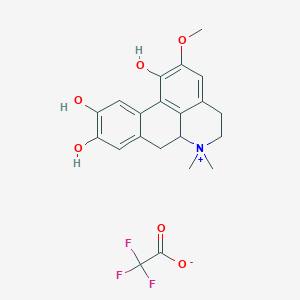
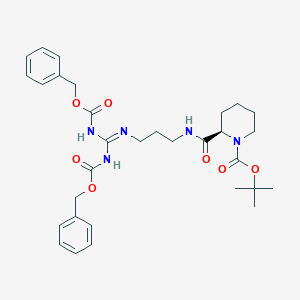

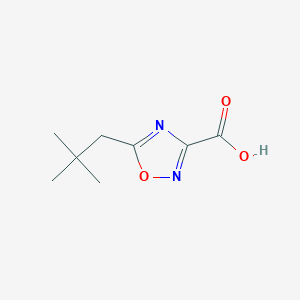
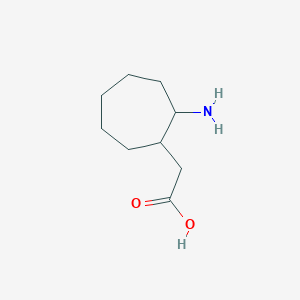
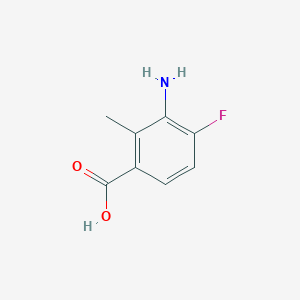
![1,3-dimethyl-5-[(propan-2-yl)amino]-1H-pyrazole-4-carboxylic acid](/img/structure/B13061056.png)
